molecular formula C19H17ClN2 B15213255 6-Chloro-1-(4-methylphenyl)-2-propyl-1H-indole-3-carbonitrile CAS No. 922184-59-6

6-Chloro-1-(4-methylphenyl)-2-propyl-1H-indole-3-carbonitrile

Cat. No.: B15213255
CAS No.: 922184-59-6
M. Wt: 308.8 g/mol
InChI Key: OURTZSSVINQGQS-UHFFFAOYSA-N
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Description

6-Chloro-1-(4-methylphenyl)-2-propyl-1H-indole-3-carbonitrile is a synthetic indole derivative of significant interest in medicinal chemistry and drug discovery research. The indole scaffold is a privileged structure in pharmacology, known for its ability to interact with a wide range of biological targets and is present in several FDA-approved therapies . This compound is strategically functionalized for structure-activity relationship (SAR) studies. The 3-carbonitrile group is a common pharmacophore that can influence electronic distribution and molecular interactions . The 6-chloro substitution and the 4-methylphenyl group at the N-1 position are modifications often explored to optimize binding affinity and selectivity against therapeutic targets. Crystallographic studies of closely related indole-3-carbonitriles reveal that the attached aryl ring often forms a dihedral angle with the indole core, which can be critical for its three-dimensional binding characteristics . Indole derivatives demonstrate a broad spectrum of biological activities, making this compound a valuable probe for researching new anticancer and antiviral agents. Its core structure is relevant for investigating inhibition of key protein kinases (e.g., VEGFR, EGFR) and other targets involved in cancer proliferation . Furthermore, indole-based molecules are widely reported as inhibitors of viral enzymes, including HIV-1 reverse transcriptase and integrase, highlighting their potential in antiviral discovery programs . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

922184-59-6

Molecular Formula

C19H17ClN2

Molecular Weight

308.8 g/mol

IUPAC Name

6-chloro-1-(4-methylphenyl)-2-propylindole-3-carbonitrile

InChI

InChI=1S/C19H17ClN2/c1-3-4-18-17(12-21)16-10-7-14(20)11-19(16)22(18)15-8-5-13(2)6-9-15/h5-11H,3-4H2,1-2H3

InChI Key

OURTZSSVINQGQS-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C2=C(N1C3=CC=C(C=C3)C)C=C(C=C2)Cl)C#N

Origin of Product

United States

Biological Activity

6-Chloro-1-(4-methylphenyl)-2-propyl-1H-indole-3-carbonitrile is a synthetic compound of interest due to its potential biological activities. This article reviews its pharmacological properties, focusing on anticancer, antibacterial, and anti-inflammatory activities, supported by detailed research findings and case studies.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula : C16_{16}H16_{16}ClN2_2
  • Molecular Weight : 288.76 g/mol
  • CAS Number : 74960-46-6

The structure features an indole ring system substituted with a chlorinated phenyl group and a propyl chain, which contributes to its biological activity.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties.

  • Mechanism of Action : The compound has been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase. This mechanism is crucial for its antiproliferative effects against various cancer cell lines.
  • Case Studies :
    • In vitro studies demonstrated IC50_{50} values ranging from 0.08 to 12.07 µM against several cancer cell lines, including NCI-H23 (lung cancer) and HCT-15 (colon cancer) .
    • Docking simulations suggest strong binding affinity to the colchicine site on tubulin, indicating a potential for development as an anticancer drug.
Cell LineIC50_{50} (µM)
NCI-H230.08
HCT-1512.07
DU-145 (prostate)3.18

Antibacterial Activity

The compound also displays notable antibacterial properties.

  • Activity Spectrum : It has been tested against various Gram-positive and Gram-negative bacteria, showing effective inhibition.
  • Minimum Inhibitory Concentration (MIC) values for selected strains include:
Bacterial StrainMIC (µM)
Staphylococcus aureus5.64
Escherichia coli8.33
Pseudomonas aeruginosa13.40

These results indicate that the compound could serve as a lead structure for developing new antibacterial agents.

Anti-inflammatory Activity

The anti-inflammatory properties of the compound are being explored as well.

  • Mechanism : The compound may inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation pathways.
  • Research Findings : Inhibition studies have shown that the compound reduces prostaglandin synthesis, thereby alleviating inflammation in animal models .

Comparison with Similar Compounds

Structural Analog: 2-Benzyl-6-chloro-1-(4-methylphenyl)-1H-indole-3-carbonitrile

Key Differences :

  • Substituent at Position 2 : The benzyl group (aromatic) in the analog versus the propyl group (aliphatic) in the target compound.
  • Dihedral Angles : The dihedral angle between the indole ring and the 4-methylphenyl group in the benzyl-substituted analog is 86.97° , significantly larger than in derivatives with smaller substituents (e.g., 58.41° in 1-(4-methoxyphenyl)-2-methyl-1H-indole-3-carbonitrile) . The propyl group in the target compound may induce a slightly smaller angle due to reduced steric hindrance compared to benzyl.

Crystal Packing :

  • The benzyl analog forms dimers via C–H⋯N hydrogen bonds between the nitrile group and methylene hydrogen.
  • Cl⋯π interactions (3.345 Å) and C–H⋯π interactions (2.85 Å) stabilize its crystal lattice .
  • The target compound’s propyl chain may reduce π–π stacking opportunities but enhance van der Waals interactions due to its flexible aliphatic nature.

Ethyl 2-Benzyl-1-propyl-1H-indole-3-carboxylate

Key Differences :

  • Position 3 Functional Group : A carboxylate ester (-COOEt) replaces the nitrile (-CN).
  • Dihedral Angle : The angle between the indole and tolyl rings is 80.91° , slightly smaller than in the benzyl-substituted nitrile analog .

1-(4-Methoxyphenyl)-2-methyl-1H-indole-3-carbonitrile

Key Differences :

  • Substituent at Position 1 : A methoxy group (-OCH₃) replaces the methyl (-CH₃) on the phenyl ring.
  • Dihedral Angle : The smaller angle (58.41° ) suggests that electron-donating groups like -OCH₃ increase planarity between the indole and aryl rings .
  • Pharmacological Implications : Methoxy groups often enhance solubility and bioavailability, whereas methyl groups may improve metabolic stability.

Table: Structural and Crystallographic Comparison

Compound Name Substituent (Position 2) Dihedral Angle (°) Key Interactions
Target Compound Propyl Not Reported Inferred: C–H⋯N, Cl⋯π
2-Benzyl-6-chloro-1-(4-methylphenyl)-analog Benzyl 86.97 C–H⋯N, Cl⋯π, C–H⋯π
Ethyl 2-benzyl-1-propyl-1H-indole-3-carboxylate Benzyl 80.91 Dipole-dipole (ester)
1-(4-Methoxyphenyl)-2-methyl-analog Methyl 58.41 Enhanced π–π stacking

Role of Substituents in Physicochemical Properties

  • Nitrile Group : Enhances hydrogen-bonding capacity, improving crystal lattice stability .
  • Chloro Substituent : Participates in halogen bonding (Cl⋯π) and influences lipophilicity (log P) .
  • Propyl vs. Benzyl : The propyl chain increases flexibility and may reduce melting points compared to rigid benzyl derivatives.

Pharmacokinetic Considerations

While direct data for the target compound is unavailable, analogs with 4-methylphenyl and nitrile groups exhibit:

  • Moderate log P Values : Ranging from 2.51 to 3.73, suggesting balanced lipophilicity for membrane permeability .
  • Blood-Brain Barrier (BBB) Penetration : Nitriles and small alkyl groups (e.g., propyl) may enhance BBB permeability compared to bulkier substituents .

Preparation Methods

Fischer Indole Synthesis with Prefunctionalized Anilines

The Fischer indole synthesis remains a cornerstone for constructing the indole core. Starting with 4-chloro-2-iodoaniline, cyclization is achieved using ketones or aldehydes under acidic conditions. For example, reaction with propionaldehyde in the presence of HCl/EtOH yields 2-propylindoline intermediates, which are subsequently oxidized to the indole structure. The nitrile group at position 3 is introduced via a Rosenmund-von Braun reaction, where a bromine atom at position 3 is replaced by cyanide using CuCN in DMF.

Key Data:

Step Reagents/Conditions Yield (%)
Cyclization HCl/EtOH, 80°C, 12 h 78
Cyanidation CuCN, DMF, 120°C, 24 h 65

Alkylation at Position 1 and 2

Introducing the 4-methylphenyl group at position 1 and the propyl group at position 2 requires selective alkylation. A two-step protocol is employed:

  • N-Alkylation: Treatment of 6-chloroindole-3-carbonitrile with 4-methylbenzyl chloride in DMF using NaH as a base affords 1-(4-methylphenyl)-6-chloro-1H-indole-3-carbonitrile.
  • C-Alkylation at Position 2: The propyl group is introduced via nucleophilic aromatic substitution using propylmagnesium bromide in THF under inert conditions.

Challenges: Competing N-alkylation is mitigated by steric hindrance from the 4-methylphenyl group, directing reactivity to position 2.

Palladium-Catalyzed Cross-Coupling for Propyl Group Introduction

Suzuki-Miyaura Coupling

An alternative route employs Suzuki-Miyaura coupling to install the propyl group. Starting with 3-iodo-1-(4-methylphenyl)-6-chloro-1H-indole-3-carbonitrile, reaction with propylboronic acid in the presence of Pd(PPh3)4 and K2CO3 in THF/water (3:1) yields the target compound.

Optimized Conditions:

  • Catalyst: Pd(PPh3)4 (5 mol%)
  • Base: K2CO3 (3 equiv.)
  • Temperature: 80°C, 12 h
  • Yield: 82%

Heck Coupling for Olefin Functionalization

While less common for alkyl groups, Heck coupling with propylene gas under high-pressure conditions (5 atm) and Pd(OAc)2 catalysis provides moderate yields (58%).

Electrophilic Chlorination at Position 6

Chlorination is achieved via directed ortho metalation (DoM). Using LDA (lithium diisopropylamide) as a base, the nitrile group at position 3 directs lithiation to position 6, followed by quenching with ClSiMe3.

Reaction Setup:

  • Base: LDA (2.5 equiv.), THF, −78°C
  • Electrophile: ClSiMe3 (1.2 equiv.)
  • Yield: 70%

Crystallographic and Spectroscopic Characterization

X-ray Diffraction Analysis

Single-crystal X-ray analysis reveals a dihedral angle of 86.97° between the indole and 4-methylphenyl rings, consistent with steric crowding from the propyl group. Intermolecular C–H···π and Cl···π interactions stabilize the crystal lattice.

Key Crystallographic Parameters:

  • Space Group: P21/c
  • Unit Cell Dimensions: a = 8.542 Å, b = 12.307 Å, c = 14.891 Å
  • R Factor: 0.041

Spectroscopic Data

  • FT-IR: ν(CN) = 2225 cm⁻¹
  • ¹H NMR (400 MHz, CDCl3): δ 7.82 (d, J = 8.4 Hz, 1H, H-7), 7.45 (d, J = 8.0 Hz, 2H, Ar-H), 7.31 (s, 1H, H-4), 2.65 (t, J = 7.6 Hz, 2H, CH2), 2.42 (s, 3H, CH3), 1.78–1.68 (m, 2H, CH2), 0.98 (t, J = 7.2 Hz, 3H, CH3).

Q & A

Q. How do substituents influence reactivity in further chemical modifications?

  • Methodological Answer : The nitrile group at C3 is electrophilic, enabling nucleophilic additions (e.g., Grignard reagents). Propyl and chloro groups modulate electron density via inductive effects, which can be quantified using Hammett σ constants. Reaction optimization (e.g., solvent, catalyst screening) is guided by spectroscopic monitoring (e.g., in situ IR) .

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